Ethyl7-fluoro-2,3-dihydrobenzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-fluoro-2,3-dihydrobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of an ethyl ester group, a fluorine atom at the 7th position, and a dihydrobenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-fluoro-2,3-dihydrobenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-5-fluorobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate in a solvent like N-methyl pyrrolidine. This reaction forms the benzofuran ring and introduces the ethyl ester group .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-fluoro-2,3-dihydrobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 7-fluoro-2,3-dihydrobenzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Benzofuran derivatives have shown potential as therapeutic agents for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 7-fluoro-2,3-dihydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the benzofuran core play crucial roles in binding to enzymes or receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-nitrobenzofuran-2-carboxylate
- 2,3-Dihydrobenzofuran-2-carboxylic acid
- 7-Fluoro-2,3-dihydrobenzofuran
Uniqueness
Ethyl 7-fluoro-2,3-dihydrobenzofuran-2-carboxylate is unique due to the presence of the fluorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. The combination of the ethyl ester group and the dihydrobenzofuran core also contributes to its distinct properties compared to other benzofuran derivatives .
Properties
IUPAC Name |
ethyl 7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-5,9H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPWSGVOHZCARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(O1)C(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.